N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
Description
N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) ring fused with a carboxamide group. Its structure includes a phenyl substituent at the 5-position and a methyl group on the nitrogen of the carboxamide moiety.
Properties
CAS No. |
918945-67-2 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,14) |
InChI Key |
BWQNUPWUVSNOKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide typically involves a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods
Industrial production of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted isoxazole derivatives .
Scientific Research Applications
N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including inflammation, cancer, and neurological disorders.
Mechanism of Action
The mechanism of action of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of oxazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Oxazole Carboxamide Derivatives
Key Observations :
- Polarity: The aminomethyl variant () has a lower molecular weight and increased polarity, which may enhance aqueous solubility.
Key Observations :
- The target compound’s synthesis may parallel methods in and , which employ hydrazine and ethanol under reflux .
- The Thorpe reaction () is a versatile route for amino-oxazole derivatives but requires optimization for methyl or phenyl substituents .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be drawn from analogs:
Table 3: Physicochemical Properties
Key Observations :
- The aminomethyl derivative () has a calculated density of 1.657 g/cm³, suggesting compact molecular packing .
- Data gaps for the target compound highlight the need for experimental characterization.
Biological Activity
N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure contributes to its biological properties and interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of human alkaline ceramidase (hAC), which plays a crucial role in sphingolipid metabolism. This inhibition can influence cell survival and apoptosis pathways, making it a potential target for cancer therapy .
- Impact on Cell Proliferation : Studies have shown that this compound can modulate cell proliferation in various cancer cell lines. For instance, it has demonstrated effectiveness in inhibiting the growth of neuroblastoma cells (SH-SY5Y) .
- Anti-inflammatory Effects : The compound's ability to inhibit specific signaling pathways suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Pharmacological Effects
The pharmacological profile of this compound includes:
Study 1: Neuroblastoma Cells
In a study focusing on human neuroblastoma SH-SY5Y cells, this compound was shown to effectively inhibit cell proliferation. The compound's IC50 was determined to be in the low micromolar range, indicating strong activity against these cancer cells .
Study 2: In Vivo Pharmacokinetics
In vivo studies conducted in mice demonstrated favorable pharmacokinetic properties for the compound following both intravenous and oral administration. The plasma half-life was reported to be approximately 9 minutes, suggesting rapid absorption and distribution within the body .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
